2-Bromo-5-cyclobutoxypyrazine
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Overview
Description
2-Bromo-5-cyclobutoxypyrazine is a fascinating chemical compound with the molecular formula C8H9BrN2O. This compound is known for its versatility and finds applications in various scientific research fields, including pharmaceuticals and agriculture.
Mechanism of Action
Target of Action
Brominated compounds like this often target benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization of the resulting carbocation .
Mode of Action
The mode of action of 2-Bromo-5-cyclobutoxypyrazine likely involves nucleophilic substitution reactions at the benzylic position . The bromine atom in the compound can be replaced by a nucleophile, leading to the formation of a new bond . The exact nature of this interaction and the resulting changes would depend on the specific nucleophile involved.
Biochemical Pathways
Brominated compounds often participate in free radical reactions, which can affect a wide range of biochemical pathways .
Pharmacokinetics
Brominated compounds typically show a short elimination half-life . The bioavailability of such compounds would depend on factors like their solubility, stability, and the presence of transporters.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential reactivity at benzylic positions, it could lead to significant changes in the structure and function of target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclobutoxypyrazine typically involves the bromination of 5-cyclobutoxypyrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyrazine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyclobutoxypyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-cyclobutoxypyrazine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include 2-azido-5-cyclobutoxypyrazine, 2-thio-5-cyclobutoxypyrazine, and 2-alkoxy-5-cyclobutoxypyrazine.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is 5-cyclobutoxypyrazine.
Scientific Research Applications
2-Bromo-5-cyclobutoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound finds applications in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Bromo-5-methoxypyrazine
- 2-Bromo-5-ethoxypyrazine
- 2-Bromo-5-propoxypyrazine
Comparison: 2-Bromo-5-cyclobutoxypyrazine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-bromo-5-cyclobutyloxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-11-8(5-10-7)12-6-2-1-3-6/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXLCAOZFBAASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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